molecular formula C14H21IO B3059292 1-Iodo-4-(octyloxy)benzene CAS No. 96693-06-0

1-Iodo-4-(octyloxy)benzene

Cat. No.: B3059292
CAS No.: 96693-06-0
M. Wt: 332.22 g/mol
InChI Key: FUDNZJMEPQATIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-4-(octyloxy)benzene is an organic compound with the molecular formula C14H21IO. It consists of a benzene ring substituted with an iodine atom at the para position and an octyloxy group at the same position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-4-(octyloxy)benzene can be synthesized through a multi-step process involving the iodination of 4-(octyloxy)benzene. The general synthetic route involves:

    Preparation of 4-(octyloxy)benzene: This can be achieved by reacting phenol with 1-bromooctane in the presence of a base such as potassium carbonate.

    Iodination: The 4-(octyloxy)benzene is then subjected to iodination using iodine and an oxidizing agent like nitric acid or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4-(octyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.

    Coupling Reactions: It can participate in coupling reactions like the Heck reaction, where it reacts with alkenes in the presence of a palladium catalyst.

Common Reagents and Conditions

    Suzuki Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Heck Reaction: Alkenes, palladium catalyst, base (e.g., triethylamine), and solvent (e.g., dimethylformamide).

Major Products Formed

    Suzuki Coupling: Biaryl compounds.

    Heck Reaction: Substituted alkenes.

Scientific Research Applications

1-Iodo-4-(octyloxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.

    Industry: Used in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-iodo-4-(octyloxy)benzene in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The octyloxy group provides steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-4-methoxybenzene
  • 1-Iodo-4-ethoxybenzene
  • 1-Iodo-4-butoxybenzene

Uniqueness

1-Iodo-4-(octyloxy)benzene is unique due to the presence of the long octyloxy chain, which imparts distinct physical and chemical properties. The longer alkyl chain increases the hydrophobicity and can influence the solubility and reactivity of the compound compared to its shorter-chain analogs.

Properties

IUPAC Name

1-iodo-4-octoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDNZJMEPQATIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627536
Record name 1-Iodo-4-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96693-06-0
Record name 1-Iodo-4-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantities: anhydrous potassium carbonate (30 g, 0.22 mol), 1-bromooctane (11.7 g, 0.06 mol) and 4-iodophenol (11.0 g, 0.05 mol). The experimental procedure was as described in Example 119.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-4-(octyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Iodo-4-(octyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Iodo-4-(octyloxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Iodo-4-(octyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Iodo-4-(octyloxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Iodo-4-(octyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.